molecular formula C5H10O2 B128426 trans-1,2-Cyclopentanediol CAS No. 930-46-1

trans-1,2-Cyclopentanediol

Cat. No.: B128426
CAS No.: 930-46-1
M. Wt: 102.13 g/mol
InChI Key: VCVOSERVUCJNPR-RFZPGFLSSA-N
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Description

trans-1,2-Cyclopentanediol: is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentane ring. The compound exists in a trans configuration, where the hydroxyl groups are on opposite sides of the cyclopentane ring. This stereochemistry imparts unique physical and chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroxylation of Cyclopentene: One common method for synthesizing trans-1,2-Cyclopentanediol involves the hydroxylation of cyclopentene. This reaction typically uses osmium tetroxide (OsO4) as a catalyst and hydrogen peroxide (H2O2) as an oxidizing agent. The reaction proceeds under mild conditions and yields the trans diol due to the syn addition of hydroxyl groups.

    Epoxidation and Hydrolysis: Another method involves the epoxidation of cyclopentene to form cyclopentene oxide, followed by hydrolysis. The epoxidation can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA). The resulting epoxide is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-1,2-Cyclopentanediol can undergo oxidation reactions to form diketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to cyclopentanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed:

    Oxidation: Cyclopentanedione or cyclopentanecarboxylic acid.

    Reduction: Cyclopentanol.

    Substitution: Cyclopentyl chloride or cyclopentyl bromide.

Scientific Research Applications

Chemistry: trans-1,2-Cyclopentanediol is used as a building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex molecules, including natural products and pharmaceuticals.

Biology: In biological research, this compound is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of enantiomerically pure compounds, which are essential for studying biological processes and developing drugs.

Medicine: The compound has potential applications in drug development due to its ability to form hydrogen bonds and interact with biological molecules. It is used in the synthesis of various pharmaceutical intermediates.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and plasticizers. Its diol functionality makes it a valuable monomer for creating polyesters and polyurethanes.

Comparison with Similar Compounds

    cis-1,2-Cyclopentanediol: The cis isomer of 1,2-Cyclopentanediol has hydroxyl groups on the same side of the cyclopentane ring. This difference in stereochemistry leads to distinct physical and chemical properties compared to the trans isomer.

    trans-1,2-Cyclohexanediol: This compound has a similar structure but with a six-membered cyclohexane ring instead of a five-membered cyclopentane ring. The additional carbon atom affects the compound’s reactivity and applications.

    cis-1,2-Cyclohexanediol: The cis isomer of 1,2-Cyclohexanediol also has hydroxyl groups on the same side of the cyclohexane ring, leading to different properties compared to the trans isomer.

Uniqueness: trans-1,2-Cyclopentanediol is unique due to its five-membered ring structure and trans configuration. This combination imparts specific reactivity and physical properties that are distinct from its cis isomer and other similar compounds with different ring sizes.

Properties

IUPAC Name

(1R,2R)-cyclopentane-1,2-diol
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InChI

InChI=1S/C5H10O2/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1
Source PubChem
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InChI Key

VCVOSERVUCJNPR-RFZPGFLSSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)O
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID80923980, DTXSID501311584
Record name (1R,2R)-1,2-Cyclopentanediol
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Record name trans-1,2-Cyclopentanediol
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Molecular Weight

102.13 g/mol
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Physical Description

Melting point = 54-56 deg C; [Aldrich MSDS]
Record name trans-Cyclopentane-1,2-diol
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CAS No.

5057-99-8, 930-46-1
Record name trans-1,2-Cyclopentanediol
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Record name (1R,2R)-1,2-Cyclopentanediol
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Record name trans-cyclopentane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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